

# Application Notes and Protocols for Lersivirine in HIV-1 Latency Research

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## Compound of Interest

Compound Name: *Lersivirine*

Cat. No.: *B1674767*

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## Introduction

**Lersivirine** is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) known for its efficacy against drug-resistant strains of HIV-1. While not a primary latency-reversing agent (LRA), its role in the "shock and kill" strategy for HIV-1 eradication is of significant interest. This document provides detailed experimental protocols to investigate the potential of **Lersivirine** in eliminating latently infected cells following their reactivation.

The central hypothesis is that **Lersivirine**, similar to other NNRTIs, may contribute to the "kill" aspect of the "shock and kill" approach. Certain NNRTIs have been shown to induce premature activation of HIV-1 protease within infected cells, leading to apoptosis. Additionally, NNRTIs are crucial for preventing new rounds of infection once latency is reversed. These protocols are designed to assess **Lersivirine**'s utility in these roles.

## Data Presentation

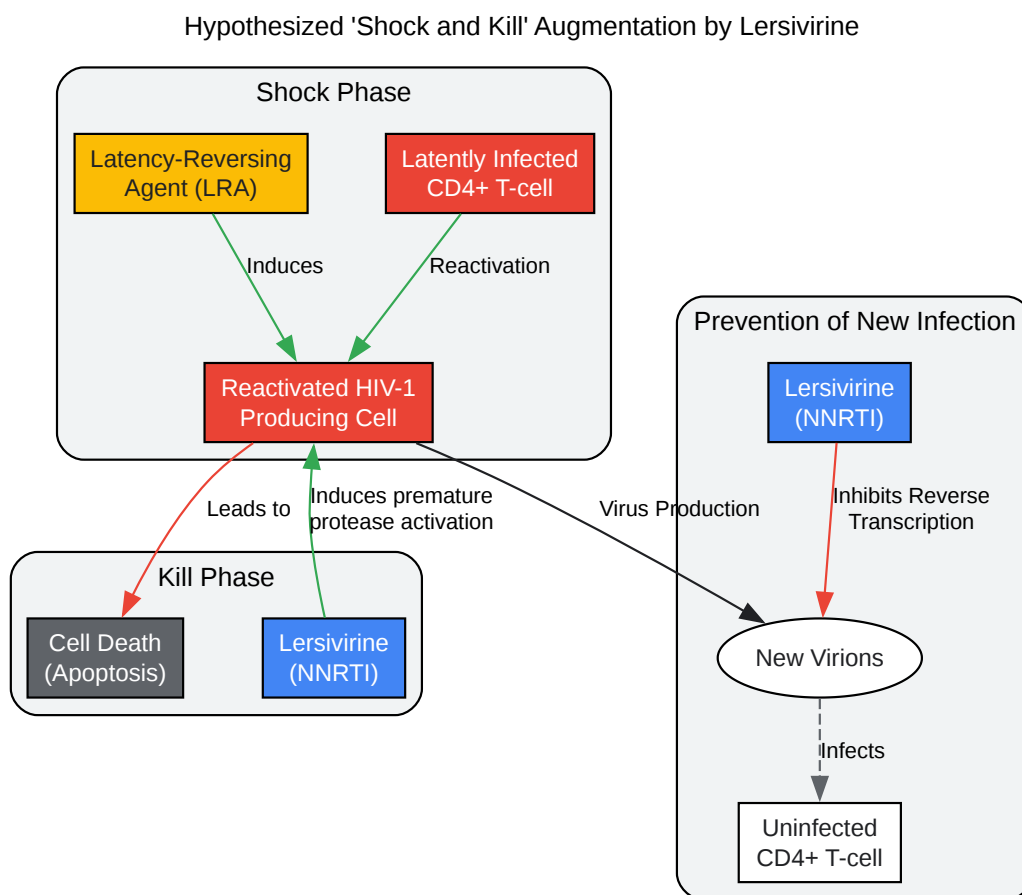
Table 1: In Vitro Efficacy of **Lersivirine**

Parameter	Cell Line/Virus	Value	Reference
EC50	Wild-type HIV-1 (NL4-3) in MT-2 cells	5 - 35 nM (depending on MOI)	[1]
EC50	Panel of 80 clinical isolates (Subtypes A-H)	Geometric Mean Fold Change to reference = 0.92	[2]
Ki (mixed noncompetitive)	Recombinant wild-type HIV-1 RT	117 nM	[1]
Selectivity Index (IC50 human DNA polymerase $\beta$ / IC50 HIV-1 RT)	166,000	[1]	

Table 2: Comparative Antiviral Activity of **Lersivirine** against NNRTI-Resistant Viruses

HIV-1 Strain	Lersivirine IC50 Fold Change	Etravirine IC50 Fold Change	Reference
ETR-resistant (11 of 19 viruses)	< 10	> 2.9	[2]
Subtype BF	0.98 (Geometric Mean)	Not Specified	[2]
Subtype C	1.07 (Geometric Mean)	Not Specified	[2]

## Signaling Pathways and Experimental Workflows



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Caption: Hypothesized mechanism of **Lersivirine** in a "shock and kill" strategy.

## Experimental Protocols

### Protocol 1: Establishment of an In Vitro Primary CD4+ T-Cell Model of HIV-1 Latency

This protocol is adapted from established methods for generating latently infected primary T-cells.

#### 1.1. Isolation of Naive CD4+ T-Cells:

- Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors.
- Isolate naive CD4+ T-cells using negative selection magnetic beads.
- Assess purity by flow cytometry (>95% CD3+CD4+CD45RA+CCR7+).

#### 1.2. T-Cell Activation and Differentiation:

- Activate naive CD4+ T-cells with anti-CD3/CD28 beads in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2 (30 U/mL).
- Culture for 3 days to generate activated CD4+ T-cells.
- To generate central memory T-cells (TCM), polarize activated cells by adding IL-2, TGF- $\beta$ , anti-IL-12, and anti-IL-4 for an additional 3-4 days.

#### 1.3. Infection with HIV-1:

- Infect the activated T-cells or differentiated TCM cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1.
- Use spinoculation (1200 x g for 2 hours at 25°C) to enhance infection efficiency.
- Culture the infected cells for 2 days to allow for viral integration.

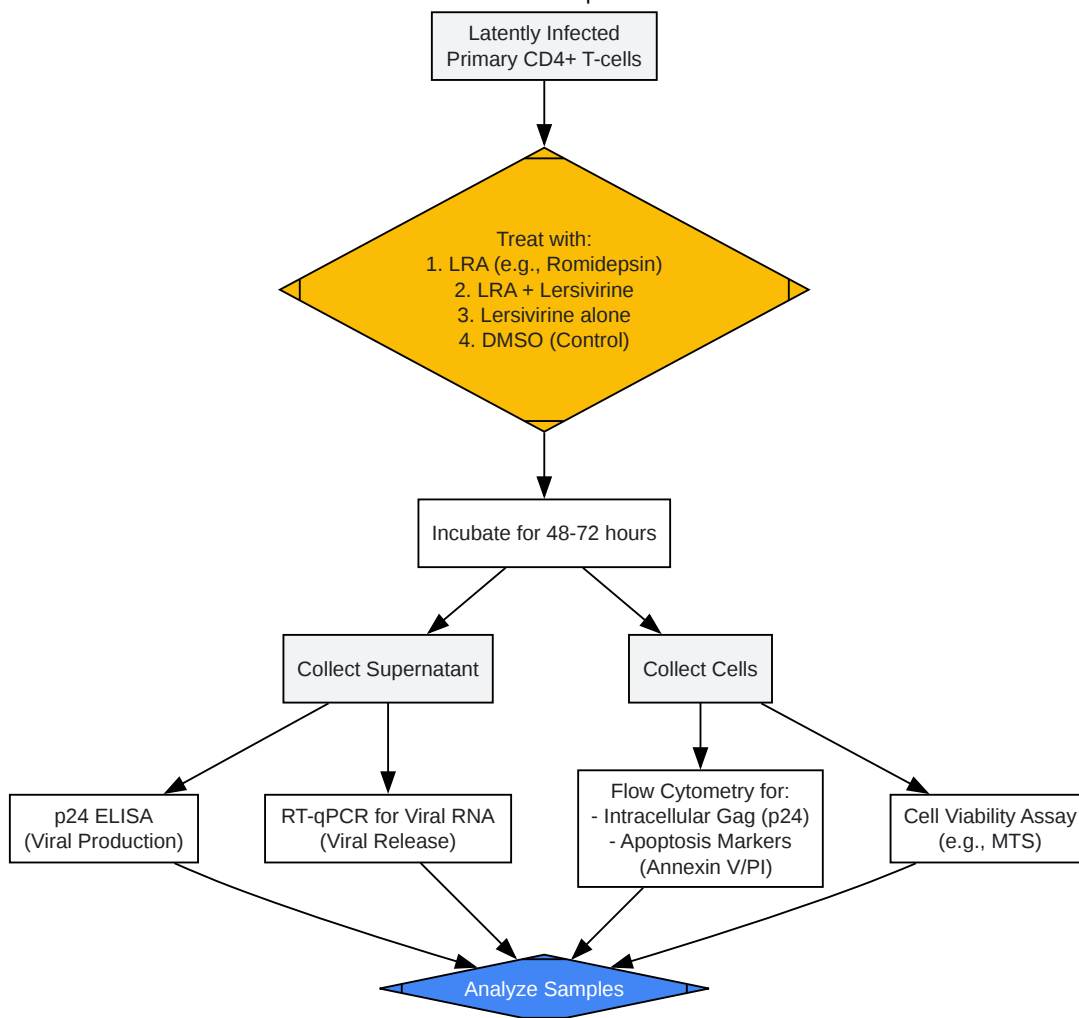
#### 1.4. Establishment of Latency:

- Remove the viral inoculum and culture the cells in fresh medium containing IL-2 for 7-10 days to allow them to return to a resting state.
- Confirm the establishment of latency by demonstrating low to undetectable levels of p24 antigen in the supernatant and intracellular Gag protein by flow cytometry.

## Protocol 2: Evaluating the Effect of **Lersivirine** in a "Shock and Kill" Model

This protocol assesses the ability of **Lersivirine** to enhance the elimination of latently infected cells after reactivation.

## Workflow for 'Shock and Kill' Experiment with Lersivirine

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## References

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